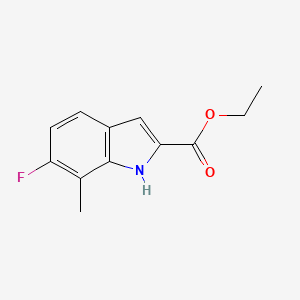
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol
Übersicht
Beschreibung
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol typically involves the reaction of 6,7-dimethoxyquinazoline with phenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution of the methoxy group by the phenol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can prevent the growth and spread of cancer cells. Additionally, it may induce apoptosis through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6,7-Dimethoxyquinolin-4-yloxy)aniline: This compound has similar structural features and pharmacological activities.
2-chloro-4-(6,7-dimethoxyquinazolin-4-yloxy)aniline: Another quinazoline derivative with comparable properties.
Uniqueness
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its ability to inhibit tyrosine kinases and induce apoptosis makes it a valuable compound in medicinal chemistry research .
Eigenschaften
Molekularformel |
C16H14N2O4 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol |
InChI |
InChI=1S/C16H14N2O4/c1-20-14-7-12-13(8-15(14)21-2)17-9-18-16(12)22-11-5-3-10(19)4-6-11/h3-9,19H,1-2H3 |
InChI-Schlüssel |
UPMFOGCXEOLUAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)

![2-Chloro-N-[2-(ethylamino)pyridin-3-yl]-5-nitropyridine-3-carboxamide](/img/structure/B8573106.png)

![N'-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B8573108.png)


![1-Fluoro-3-[(3-fluorophenyl)methylsulfonylmethyl]benzene](/img/structure/B8573135.png)
![Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8573141.png)





